molecular formula C14H17ClO2 B8383201 2-(3-Chloro-phenyl)-3-cyclopentyl-propionic acid

2-(3-Chloro-phenyl)-3-cyclopentyl-propionic acid

Cat. No.: B8383201
M. Wt: 252.73 g/mol
InChI Key: LINUHTQTASKYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-phenyl)-3-cyclopentyl-propionic acid is a useful research compound. Its molecular formula is C14H17ClO2 and its molecular weight is 252.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-cyclopentylpropanoic acid

InChI

InChI=1S/C14H17ClO2/c15-12-7-3-6-11(9-12)13(14(16)17)8-10-4-1-2-5-10/h3,6-7,9-10,13H,1-2,4-5,8H2,(H,16,17)

InChI Key

LINUHTQTASKYBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of freshly prepared lithium diisopropylamide (141.3 mL of a 0.32M stock solution, 45.0 mmol) cooled to −78° C. was treated with (3-chloro-phenyl)-acetic acid (3.41 g, 20.0 mmol) in tetrahydrofuran/1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (49.7 mL, 3:1). The resulting solution was stirred at −78° C. for 1 h. At this time, the reaction was treated with a solution of iodomethylcyclopentane (4.64 g, 22.08 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (4.64 mL). The reaction mixture was stirred at −78° C. for 4 h. The reaction was then warmed to 25° C. and was stirred at 25° C. for 48 h. This solution was then quenched by the slow addition of the reaction mixture to a 2N aqueous hydrochloric acid solution (50 mL). The product was extracted into ethyl acetate (1×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 85/15 hexanes/ethyl acetate) afforded 2-(3-chloro-phenyl)-3-cyclopentyl-propionic acid (3.68 g, 72.9%) as a yellow solid: mp 70-72° C.; EI-HRMS m/e calcd for C14H17ClO2 (M+) 252.0917, found 252.0915.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Quantity
49.7 mL
Type
solvent
Reaction Step Two
Quantity
4.64 g
Type
reactant
Reaction Step Three
Quantity
4.64 mL
Type
solvent
Reaction Step Three

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